N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide
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Overview
Description
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as alpha-methyl-m-trifluoromethylphenethylamine and cinnamoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-phenylpropenamide: shares structural similarities with other amides and trifluoromethyl-substituted compounds.
This compound: can be compared to compounds such as this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
21015-15-6 |
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Molecular Formula |
C19H18F3NO |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H18F3NO/c1-14(12-16-8-5-9-17(13-16)19(20,21)22)23-18(24)11-10-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,23,24)/b11-10+ |
InChI Key |
SKFQMWUWNHXNQN-ZHACJKMWSA-N |
Isomeric SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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